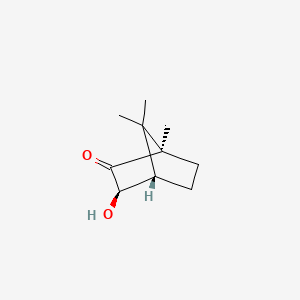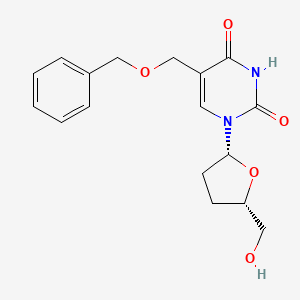
5-Benzyloxymethyl-2',3'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyloxymethyl-2’,3’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzyloxymethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxyuridine typically involves several steps. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. This reaction yields an anomeric mixture of 2’,3’-dideoxyuridine derivatives, which are then deprotected using methanolic ammonia . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
5-Benzyloxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Benzyloxymethyl-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs with known therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to the inhibition of nucleic acid synthesis.
Comparación Con Compuestos Similares
5-Benzyloxymethyl-2’,3’-dideoxyuridine can be compared to other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks the benzyloxymethyl group but shares the deoxy modifications at the 2’ and 3’ positions.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position, which confers different chemical and biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with modifications at the 2’ and 3’ positions, but with a cytosine base instead of uracil.
The uniqueness of 5-Benzyloxymethyl-2’,3’-dideoxyuridine lies in its specific structural modifications, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
133697-44-6 |
|---|---|
Fórmula molecular |
C17H20N2O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c20-9-14-6-7-15(24-14)19-8-13(16(21)18-17(19)22)11-23-10-12-4-2-1-3-5-12/h1-5,8,14-15,20H,6-7,9-11H2,(H,18,21,22)/t14-,15+/m0/s1 |
Clave InChI |
OIWQSXGQKIYOSD-LSDHHAIUSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


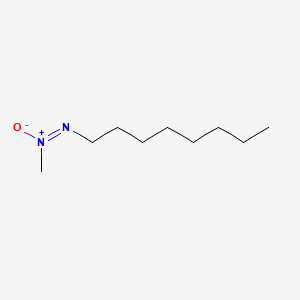

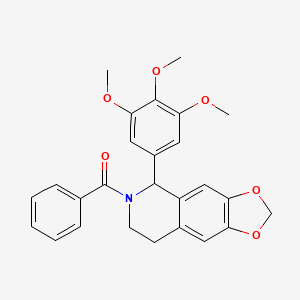
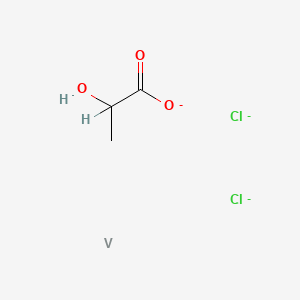

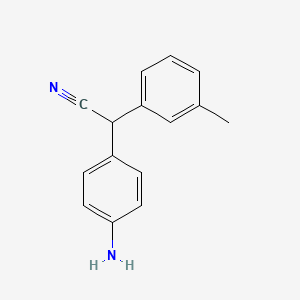
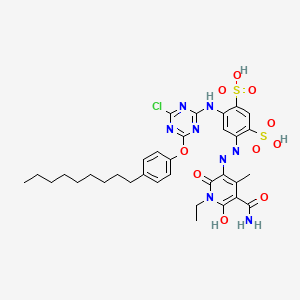
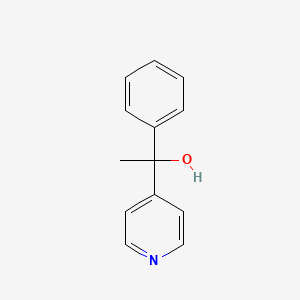


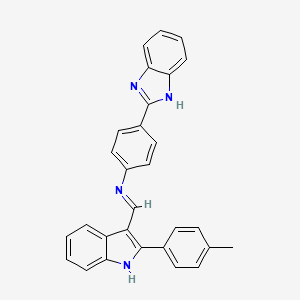
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
